An In-Depth Technical Guide to D-Arabinitol-1-13C: Structure, Properties, and Applications in Metabolic Research
An In-Depth Technical Guide to D-Arabinitol-1-13C: Structure, Properties, and Applications in Metabolic Research
Introduction: Unveiling the Role of D-Arabinitol-1-13C in Modern Research
In the intricate landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biochemical networks. Among these, D-Arabinitol-1-13C, a stable isotope-labeled derivative of the naturally occurring pentose sugar alcohol D-arabinitol, has emerged as a powerful probe. By replacing the naturally abundant carbon-12 with a carbon-13 isotope at the C-1 position, this molecule becomes a unique tracer, allowing researchers to meticulously track its metabolic fate without altering its fundamental chemical properties.[1][2] This guide provides a comprehensive technical overview of D-Arabinitol-1-13C, from its chemical characteristics to its practical applications in metabolic flux analysis, particularly in the context of the pentose phosphate pathway (PPP).[3][4]
D-arabinitol itself is a significant metabolite in various organisms, notably in fungi and yeasts where it functions in osmoregulation and as a carbohydrate reserve.[3] In clinical settings, elevated levels of D-arabinitol can serve as a biomarker for invasive candidiasis, a serious fungal infection.[4][5] The ability to trace the metabolism of D-arabinitol with its 13C-labeled counterpart offers profound insights into the metabolic adaptations of pathogenic fungi, paving the way for the identification of novel enzymatic targets for antifungal drug development.[4]
This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical, field-proven insights to facilitate the integration of D-Arabinitol-1-13C into sophisticated experimental designs.
Chemical Identity and Physicochemical Properties
D-Arabinitol-1-13C is structurally identical to D-arabinitol, with the exception of the isotopic enrichment at the first carbon position. This subtle yet critical modification allows for its differentiation and quantification in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | D-Arabinitol | D-Arabinitol-1-13C | Reference(s) |
| Molecular Formula | C₅H₁₂O₅ | ¹³CC₄H₁₂O₅ | [6] |
| Molar Mass | 152.15 g/mol | approx. 153.15 g/mol | [2][6] |
| IUPAC Name | (2R,4R)-pentane-1,2,3,4,5-pentol | (2R,4R)-[1-¹³C]pentane-1,2,3,4,5-pentol | |
| CAS Number (unlabeled) | 488-82-4 | N/A | [6] |
| Appearance | White crystalline powder | White crystalline powder | |
| Melting Point | 101-104 °C | Expected to be very similar to unlabeled form | |
| Solubility in Water | 729 g/L | Expected to be very similar to unlabeled form |
Chemical Structure of D-Arabinitol-1-13C:
Caption: Chemical structure of D-Arabinitol-1-13C.
Metabolic Significance and the Pentose Phosphate Pathway
D-arabinitol biosynthesis is intricately linked to the pentose phosphate pathway (PPP), a central metabolic route responsible for generating NADPH and precursors for nucleotide synthesis.[3][7] In many fungi, D-arabinitol is synthesized from the PPP intermediate D-ribulose-5-phosphate.[8] This direct connection makes D-Arabinitol-1-13C an exceptional tool for probing the flux through the PPP.
Metabolic Pathway of D-Arabinitol Synthesis:
Caption: Biosynthesis of D-Arabinitol from the Pentose Phosphate Pathway.
By introducing D-Arabinitol-1-13C into a biological system, the ¹³C label is incorporated into downstream metabolites. Tracking the distribution of this label using techniques like mass spectrometry or NMR allows for the quantification of metabolic fluxes, providing a dynamic snapshot of cellular metabolism.[1]
Experimental Workflow: Metabolic Flux Analysis using D-Arabinitol-1-13C
Metabolic Flux Analysis (MFA) with D-Arabinitol-1-13C is a powerful technique to quantify the rates of intracellular reactions. The general workflow involves cell culture with the labeled substrate, quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry or NMR.
Experimental Workflow for ¹³C Metabolic Flux Analysis:
Caption: General experimental workflow for ¹³C metabolic flux analysis.
Detailed Protocol: ¹³C-MFA in Candida albicans
This protocol provides a detailed methodology for a cell-based metabolic tracing experiment using D-Arabinitol-1-13C with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
I. Cell Culture and Labeling:
-
Pre-culture Preparation: Inoculate a single colony of Candida albicans into 10 mL of Yeast Nitrogen Base (YNB) medium supplemented with 2% unlabeled D-glucose. Incubate at 30°C with shaking (200 rpm) overnight.
-
Tracer Experiment Setup: Inoculate a fresh 50 mL of YNB medium containing a limiting concentration of unlabeled D-glucose (e.g., 0.2%) with the overnight pre-culture to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Growth Phase: Grow the culture at 30°C with shaking until the glucose is depleted (approximately 8-12 hours, monitor OD₆₀₀).
-
Labeling: Once the cells enter the stationary phase due to glucose limitation, add D-Arabinitol-1-13C to a final concentration of 1 mg/mL.
-
Time-Course Sampling: Collect 1 mL aliquots of the cell culture at various time points (e.g., 0, 1, 4, 8, 24 hours) after the addition of the tracer.
II. Quenching and Metabolite Extraction:
-
Quenching: Immediately transfer the collected cell suspension into a tube containing a quenching solution (e.g., 60% methanol at -40°C) to halt all enzymatic activity.
-
Cell Lysis: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Extraction: Vortex the cell suspension vigorously and incubate at -80°C for at least 15 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.
III. Sample Analysis by GC-MS:
-
Derivatization: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Derivatize the dried metabolites to make them volatile for GC analysis. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Parameters (Illustrative):
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Data Analysis:
Data Interpretation and Quantitative Analysis
The primary output of a ¹³C tracer experiment is the mass isotopologue distribution (MID) of key metabolites. The MID reveals the fractional abundance of molecules with a specific number of ¹³C atoms.
Illustrative Mass Isotopologue Distribution Data:
The following table represents hypothetical data from a ¹³C tracer experiment using D-Arabinitol-1-13C to study the metabolism of a fungal pathogen. The data illustrates the MID in key downstream metabolites, which would be determined by mass spectrometry.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| D-Arabinitol | 5.0 | 95.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| Ribulose-5-Phosphate | 60.0 | 35.0 | 5.0 | 0.0 | 0.0 | 0.0 |
| Xylulose-5-Phosphate | 65.0 | 30.0 | 5.0 | 0.0 | 0.0 | 0.0 |
| Sedoheptulose-7-Phosphate | 70.0 | 25.0 | 5.0 | 0.0 | 0.0 | 0.0 |
| Erythrose-4-Phosphate | 75.0 | 20.0 | 5.0 | 0.0 | 0.0 | 0.0 |
This is example data and will vary based on experimental conditions.
The enrichment of ¹³C in these metabolites provides direct evidence of the metabolic pathways involved and allows for the calculation of the relative and absolute fluxes through these pathways. The calculation of isotopic enrichment from mass spectrometry data is a critical step and requires careful correction for natural isotopic abundance.[12]
Conclusion and Future Perspectives
D-Arabinitol-1-13C is a highly valuable tool for researchers in metabolism and drug discovery. Its ability to specifically probe the pentose phosphate pathway and related metabolic routes offers unparalleled insights into cellular physiology, particularly in the context of fungal metabolism and pathogenesis. As analytical technologies continue to advance, the application of D-Arabinitol-1-13C in combination with sophisticated computational modeling will undoubtedly lead to new discoveries and the development of novel therapeutic strategies.
References
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- Wong, B., et al. (1993). D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase. Journal of bacteriology, 175(19), 6314–6320.
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